2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 3-(benzyloxy)aniline with isatoic anhydride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its quinazolinone core, which is known for various pharmacological activities.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The quinazolinone core is known to inhibit certain enzymes, which could be a potential pathway for its activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(1H)-one: Lacks the benzyloxy group but shares the quinazolinone core.
3-(Benzyloxy)aniline: Contains the benzyloxy group but lacks the quinazolinone core.
4(3H)-Quinazolinone: The parent compound of the quinazolinone family.
Uniqueness
2-(3-(Benzyloxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the benzyloxy group and the quinazolinone core. This combination imparts specific chemical properties and potential biological activities that are distinct from its similar compounds.
Properties
Molecular Formula |
C21H18N2O2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H18N2O2/c24-21-18-11-4-5-12-19(18)22-20(23-21)16-9-6-10-17(13-16)25-14-15-7-2-1-3-8-15/h1-13,20,22H,14H2,(H,23,24) |
InChI Key |
UFQXXOKTNXKMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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